(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
CAS No.: 227626-60-0
Cat. No.: VC21104730
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid - 227626-60-0](/images/no_structure.jpg)
Specification
CAS No. | 227626-60-0 |
---|---|
Molecular Formula | C14H25NO4 |
Molecular Weight | 271.35 g/mol |
IUPAC Name | 2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(9-11(16)17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
Standard InChI Key | YOOHANJKYCQHED-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid features a cyclohexyl core substituted with two key functional groups: an acetic acid moiety and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This structure gives the compound unique chemical properties that make it valuable in various synthetic applications.
The molecular formula of the compound is C14H25NO4, with a molecular weight of 271.35 g/mol . The presence of the Boc protecting group on the amine provides stability during various chemical transformations while allowing selective deprotection under acidic conditions.
Physical and Chemical Properties
The physical state of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is typically a white to off-white solid . It demonstrates solubility in various organic solvents such as dichloromethane and dimethyl sulfoxide but exhibits limited solubility in water due to its hydrophobic cyclohexyl component .
Property | Description |
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Molecular Formula | C14H25NO4 |
Molecular Weight | 271.35 g/mol |
Physical State | White to off-white solid |
Solubility | Soluble in organic solvents (dichloromethane, DMSO), limited water solubility |
CAS Number | 227626-60-0 |
Melting Point | Data not specified in available sources |
The compound's acetic acid functionality provides acidic properties, allowing for potential interactions in various chemical environments . The Boc-protected amine can be selectively deprotected under acidic conditions, making this compound particularly valuable in multistep synthetic procedures.
Synthesis Methods
Alternative Synthesis
Another approach to synthesizing this compound involves the use of 1-(nitromethyl)cyclohexyl acetic acid derivatives as intermediates. This method follows these key steps:
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Preparation of cyclohexylene acetic ester
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Michael reaction with nitromethane in the presence of potassium hydroxide
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Hydrolysis of the ester group
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Catalytic hydrogenation of the nitro group to an amine
This synthetic route offers advantages including high purity of the final product and avoidance of lactam formation, which can be a problematic side reaction in alternative methods .
Relationship to Gabapentin
Role as a Protected Intermediate
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid serves as a protected form of gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) . Gabapentin is an important pharmaceutical compound used primarily as an anticonvulsant and for the treatment of neuropathic pain.
The key structural difference between the two compounds is the presence of the Boc protecting group on the amine in (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid, which prevents the problematic cyclization that gabapentin undergoes to form a γ-lactam (2-azaspiro decan-3-one) .
Applications in Organic Synthesis and Medicinal Chemistry
Peptide Synthesis
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is widely utilized in peptide synthesis due to its unique structural features. It serves as a building block in solid-phase peptide synthesis, allowing researchers to create complex peptides with high purity and yield .
A general procedure for synthesizing conjugates using this compound is described in the literature:
"To a solution of 2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid in an appropriate solvent, coupling reagents are added to facilitate the formation of amide bonds with various amino acids or peptides."
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:
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Anticonvulsants related to gabapentin
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Analgesics and anti-inflammatory drugs
The protected nature of the amine group allows for selective functionalization of the carboxylic acid group, enabling the creation of diverse derivatives with potential pharmacological activity.
Bioconjugation
The compound can be employed in bioconjugation processes, linking biomolecules to therapeutic agents and enhancing drug delivery systems in targeted therapies . This application leverages the compound's ability to form stable covalent bonds with various biological molecules while maintaining their functional properties.
Research and Development Significance
Recent Patent Activity
The compound features prominently in recent patent literature, indicating its ongoing importance in pharmaceutical research and development. For instance, patent WO 2024/003749 A1 describes its use in the synthesis of novel compounds with potential application in treating various conditions .
Structure-Activity Relationship Studies
Research involving (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid often focuses on understanding how structural modifications affect the biological activity of resulting compounds. These structure-activity relationship studies are crucial for optimizing drug candidates for better efficacy and reduced side effects.
Use in Gabapentin Hybrid Peptides
Recent research has explored the development of gabapentin hybrid peptides and bioconjugates using (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid as a key building block. These hybrid molecules aim to overcome the limitations of gabapentin while potentially enhancing its therapeutic properties .
Parameter | Specification |
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Appearance | White to off-white solid |
Purity | Typically >98% |
Chemical Identity | Confirmed by NMR, MS |
Storage Conditions | 2-8°C, away from moisture, sealed storage |
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